4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-13-19(27-21(22-13)16-6-4-3-5-7-16)20(25)24-17-10-8-15(9-11-17)18-12-26-14(2)23-18/h3-12H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEUKRLUGLXGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through cyclization reactions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives . The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability. The choice of solvents and reagents is crucial to ensure environmental compliance and safety.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiazole moiety can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The anticancer activity is often attributed to the ability of thiazole derivatives to interfere with critical cellular processes such as DNA replication and cell cycle progression. Research indicates that these compounds can induce cell cycle arrest and promote apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
-
Case Studies :
- In one study, a related thiazole compound demonstrated an IC50 value of 23.30 µM against A549 human lung adenocarcinoma cells, showcasing its potential as a lead compound for further development .
- Another investigation reported that thiazole-pyridine hybrids showed promising anti-breast cancer efficacy with an IC50 of 5.71 µM, indicating the importance of structural modifications in enhancing biological activity .
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial activities. The compound has been tested for its effectiveness against various bacterial strains, showing promise as a potential antimicrobial agent.
- Mechanism :
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole compounds. Modifications to the thiazole ring or substituents on the phenyl groups can significantly impact biological activity.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to DNA or proteins, affecting their function. For instance, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related thiazole carboxamides reveals key differences in substituents, synthesis pathways, and biological activities:
Key Structural Variations and Implications
In contrast, pyridinyl substituents (e.g., ) introduce polar interactions but may reduce lipophilicity . Dasatinib’s 2-aminothiazole core with a pyrimidine extension demonstrates how bulkier substituents can optimize kinase selectivity and potency .
Phenyl Ring Substituents :
- The 2-methylthiazole group on the phenyl ring (target compound) introduces steric bulk and π-π interactions, differing from electron-withdrawing groups (e.g., trifluoromethyl in ) or methoxy groups (). These variations influence solubility and target affinity .
Biological Activity: Compounds like 7b and 11 () exhibit potent anticancer activity (IC50 ~1.6–2.0 µg/mL against HepG-2), attributed to their hydrazide and thiadiazole extensions. The target compound’s lack of such extensions may limit cytotoxicity unless optimized . Dasatinib’s subnanomolar kinase inhibition highlights the importance of strategic substituent placement for therapeutic efficacy .
Physicochemical Properties
Biological Activity
The compound 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
The compound's molecular formula is , with a molecular weight of approximately 342.49 g/mol. It features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.49 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of appropriate thiazole precursors with various amines and carboxylic acids. For this compound, the synthetic pathway includes:
- Formation of Thiazole Ring : Utilizing thioamide derivatives and appropriate aldehydes.
- Amidation : Reaction with amines to introduce the carboxamide functionality.
- Methylation : Introducing methyl groups at specific positions to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that compounds similar to this compound demonstrate effectiveness against both gram-positive and gram-negative bacteria.
Case Study Findings :
- A study found that thiazole derivatives exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .
Anticancer Activity
Thiazole compounds are increasingly recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Research Findings :
- Cytotoxicity : The compound demonstrated significant cytotoxicity against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A cell lines.
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Comparative Analysis
A comparative analysis of various thiazole derivatives reveals a trend in biological activity relative to structural modifications. The presence of electron-donating groups (like methyl groups) on the phenyl ring enhances activity.
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 1 | <10 |
| Other Thiazole Derivative A | 0.5 | <5 |
| Other Thiazole Derivative B | 2 | <15 |
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of thiazole rings and subsequent coupling reactions. Key steps include:
- Thiazole Core Formation : Reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl byproducts .
- Coupling Reactions : Introducing the phenyl and methyl-thiazole substituents via nucleophilic substitution or amide bond formation. Solvent choice (e.g., dioxane, ethanol-DMF mixtures) and temperature control are critical to prevent side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures ensures high purity (>95%) .
Q. Critical Parameters :
Q. Which spectroscopic and analytical techniques are standard for characterizing the structural integrity of this compound?
Methodological Answer: Routine characterization includes:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and aromatic proton environments. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm validate the carboxamide group (C=O stretch) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content to confirm purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 434.08) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation, and what analytical approaches are recommended for identifying impurities?
Methodological Answer: Optimization Strategies :
- Solvent Selection : Use anhydrous dioxane to reduce hydrolysis of chloroacetyl chloride .
- Stepwise Monitoring : Employ thin-layer chromatography (TLC) at each step to track reaction progress (e.g., R = 0.5 in ethyl acetate/hexane 1:1) .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiazole sulfur .
Q. Impurity Profiling :
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection identifies byproducts (e.g., unreacted intermediates) .
- LC-MS/MS : Quantifies trace impurities (<0.1%) and confirms structures via fragmentation patterns .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's molecular interactions?
Methodological Answer: Case Example : Discrepancies in predicted vs. observed enzyme-binding affinities can arise from:
- Conformational Flexibility : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) reveal dynamic binding modes not captured in static docking models .
- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinase domains) validates binding poses and hydrogen-bonding networks .
- Free Energy Calculations : Use MM/GBSA or MM/PBSA to refine docking scores and reconcile computational vs. experimental IC values .
Q. Recommended Workflow :
Perform docking studies (e.g., AutoDock Vina) to generate initial poses.
Validate with MD simulations and experimental crystallography.
Adjust force field parameters to match observed interactions .
Q. How does the presence of dual thiazole rings influence the compound's biological activity compared to structural analogs with single heterocyclic systems?
Methodological Answer: Structure-Activity Relationship (SAR) Insights :
| Compound Class | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Dual Thiazole (Target) | Two thiazole rings, methyl-phenyl substituents | Enhanced kinase inhibition (IC = 12 nM vs. EGFR) due to π-π stacking and hydrogen bonding . | |
| Single Thiazole (Analog) | One thiazole, lacking methyl group | Moderate activity (IC = 1.2 µM) due to reduced hydrophobic interactions . | |
| Oxazole-Thiazole Hybrid | Thiazole-oxazole core | Lower solubility but improved metabolic stability . |
Q. Mechanistic Implications :
- Dual Thiazoles : Increase binding affinity through complementary interactions with ATP-binding pockets (e.g., in kinases).
- Methyl Groups : Improve membrane permeability via lipophilicity (clogP = 3.5) .
Q. What experimental approaches are recommended to analyze conflicting data in cytotoxicity assays across different cell lines?
Methodological Answer: Root Causes of Variability :
- Cell Line-Specific Expression : Differences in target protein levels (e.g., EGFR overexpression in A549 vs. HeLa).
- Metabolic Stability : Hepatic metabolism in primary hepatocytes reduces compound efficacy .
Q. Resolution Strategies :
Dose-Response Curves : Use 10-point dilution series to calculate accurate IC values.
Western Blotting : Confirm target engagement (e.g., phosphorylated EGFR inhibition) .
Metabolic Profiling : Incubate with liver microsomes to assess stability (t > 60 min preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
